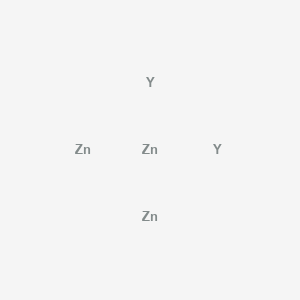
Yttrium--zinc (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium–zinc (2/3) is a compound that combines yttrium and zinc in a specific stoichiometric ratio. Yttrium is a transition metal with atomic number 39, known for its applications in various high-tech fields due to its unique properties. Zinc, on the other hand, is a well-known element used in numerous industrial and biological applications. The combination of these two elements results in a compound with distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Yttrium–zinc (2/3) can be synthesized using several methods, including sol-gel, solvothermal, and wet chemical methods . These methods involve the reaction of yttrium and zinc precursors under controlled conditions to form the desired compound. For instance, the sol-gel method involves the hydrolysis and condensation of metal alkoxides, followed by drying and calcination to obtain the final product .
Industrial Production Methods: In industrial settings, yttrium–zinc (2/3) is typically produced through high-temperature solid-state reactions. This involves mixing yttrium oxide and zinc oxide powders, followed by heating the mixture at elevated temperatures to facilitate the reaction and form the compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Yttrium–zinc (2/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium in the compound can react with oxygen to form yttrium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in the reactions of yttrium–zinc (2/3) include oxygen, halogens, and acids. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of yttrium–zinc (2/3) include yttrium oxide, zinc oxide, and various halides, depending on the reagents used
Propiedades
Número CAS |
880884-21-9 |
|---|---|
Fórmula molecular |
Y2Zn3 |
Peso molecular |
374.0 g/mol |
Nombre IUPAC |
yttrium;zinc |
InChI |
InChI=1S/2Y.3Zn |
Clave InChI |
LEALAMLCETYLPE-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Zn].[Y].[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
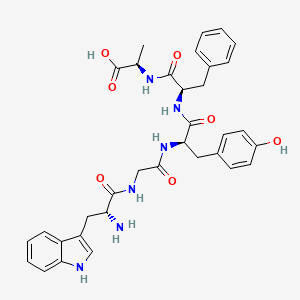
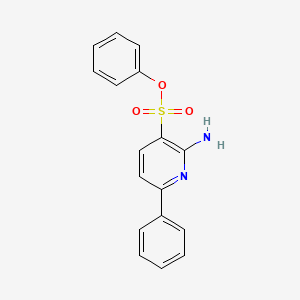
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
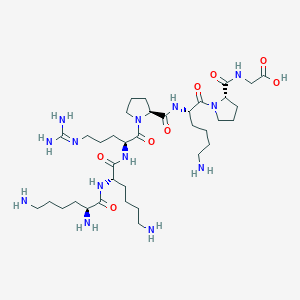
![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
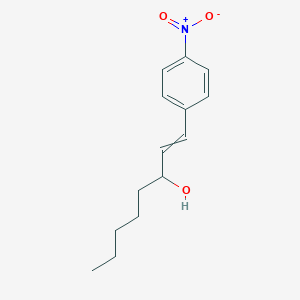
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
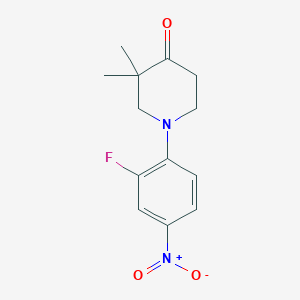
![(1R,6R)-7,7-dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B15170192.png)
![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
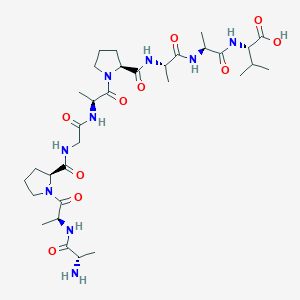
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
